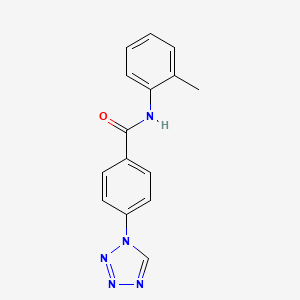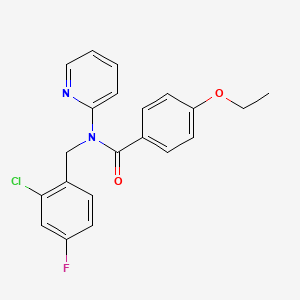![molecular formula C22H19N3O2 B11306336 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B11306336.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is a complex organic compound that features a benzodiazole ring fused with a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Substitution Reaction: The benzodiazole ring is then subjected to a substitution reaction with 2-methylphenyl halide under basic conditions to introduce the 2-methylphenyl group.
Amidation: The final step involves the reaction of the substituted benzodiazole with 3-methoxybenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The benzamide group can be reduced to an amine under reductive conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptor sites in the central nervous system, modulating neurotransmitter activity. The benzodiazole ring is known to interact with GABA receptors, potentially leading to anxiolytic or sedative effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-2-phenylbutanamide
- N-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl]-2,2,2-trifluoroacetamide
Uniqueness
N-[5-(1H-1,3-benzodiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide is unique due to the presence of the methoxy group, which can significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly interesting for applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C22H19N3O2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C22H19N3O2/c1-14-10-11-15(21-23-18-8-3-4-9-19(18)24-21)13-20(14)25-22(26)16-6-5-7-17(12-16)27-2/h3-13H,1-2H3,(H,23,24)(H,25,26) |
Clave InChI |
YWHAPWMWSFZVFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11306263.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11306270.png)
![6-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11306274.png)
![N-(2-methoxybenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11306276.png)

![Methyl 2-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11306293.png)
![2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11306299.png)
![5,10-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11306306.png)
![3-methyl-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11306308.png)

![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11306325.png)
![N-(3,4-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11306333.png)

![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11306350.png)
